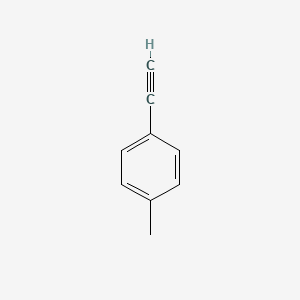

4-Ethynyltoluene

概要

説明

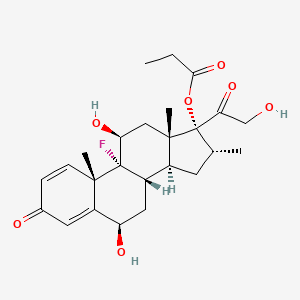

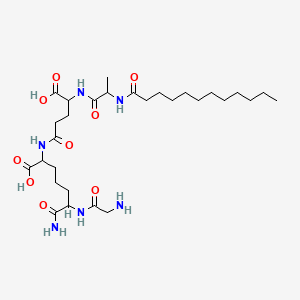

4-Ethynyltoluene is a chemical compound that has garnered interest in various scientific studies due to its unique structure and potential applications. This compound is part of a larger family of ethynyl-substituted benzenes, which are known for their intriguing chemical and physical properties.

Synthesis Analysis

The synthesis of 4-Ethynyltoluene and related compounds often involves palladium-catalyzed coupling reactions, which are a cornerstone in the field of organic synthesis for constructing carbon-carbon bonds. A specific example includes the synthesis of polyenes containing mesogenic side chains through the living polymerization of related compounds, highlighting the versatility of ethynyl groups in polymer chemistry (Buchmeiser, 1997).

Molecular Structure Analysis

The molecular and crystal structure of compounds closely related to 4-Ethynyltoluene, such as 4-ethynylcyanobenzene, reveal interesting aspects of CH⋯N hydrogen bonding and its influence on the supramolecular arrangement of molecules. These interactions often dictate the packing and overall structural arrangement in the crystalline state, demonstrating the significance of molecular structure analysis (Mahapatra et al., 2010).

Chemical Reactions and Properties

4-Ethynyltoluene participates in various chemical reactions, including polymerization and cyclotrimerization processes. These reactions not only extend the application of this compound in materials science but also offer insights into its reactivity and chemical behavior. For example, the polymerization of 4-ethynlbiphenyl by transition metal catalysts highlights the reactivity of ethynyl groups and their potential in creating new polymeric materials with unique properties (Tak et al., 2017).

Physical Properties Analysis

The study of physical properties, such as solvatochromic effects and photophysical properties of related ethynyl-substituted compounds, reveals significant insights into the behavior of 4-Ethynyltoluene under different conditions. These analyses help in understanding the solubility, stability, and optical properties, which are crucial for applications in materials science and optoelectronics (Gers et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Ethynyltoluene, including its reactivity in Suzuki-Miyaura polycondensation reactions and its ability to form supramolecular structures, underscore its versatility and potential in synthesizing novel materials and supramolecular assemblies. The reactivity and interaction of the ethynyl group with various catalysts and substrates offer a broad range of chemical transformations, enabling the design of advanced materials with tailored properties (Kang et al., 2008).

科学的研究の応用

Crystal Engineering : 4-Ethynyltoluene plays a role in crystal engineering. It forms part of the molecular structure in several para-substituted ethynylbenzene derivatives, linking molecules through intermolecular interactions. This has implications for understanding and manipulating molecular packing in crystalline materials (Dai et al., 2004).

Catalysis in Organic Synthesis : It's used as a catalyst in acetalization and esterification reactions. This study highlights the role of terminal alkynes like 4-Ethynyltoluene in facilitating these typically acid-catalyzed reactions (Sekerová et al., 2019).

Chemical Synthesis : In chemical synthesis, a rhodium complex derived from 4-Ethynyltoluene is used to catalyze the addition of sulfur to reactive alkenes. This process is significant in producing thiiranes, which have various industrial and pharmaceutical applications (Arisawa et al., 2015).

Photoluminescence in Chemistry : 4-Ethynyltoluene is used in synthesizing homoleptic alkynyl-protected gold clusters, which have been found to exhibit R-group-dependent photoluminescence. This has potential applications in materials science and nanotechnology (Ito et al., 2019).

Pyrolysis Studies : It's also used in pyrolysis studies, like the microwave flash pyrolysis of 2-ethynyltoluene, to understand chemical reactions under specific conditions. These studies are crucial in developing new materials and understanding chemical mechanisms (Ajaz et al., 2014).

Electrochemical Synthesis : 4-Ethynyltoluene is studied in the electrochemical oxidation process, which has implications in green chemistry protocols for synthesizing diazine compounds (Mehrdadian et al., 2021).

Safety And Hazards

4-Ethynyltoluene is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper is “Crystal engineering with p-substituted 4 … - RSC Publishing” which discusses the crystal structures of several para-substituted ethynylbenzene derivatives, including 4-Ethynyltoluene .

特性

IUPAC Name |

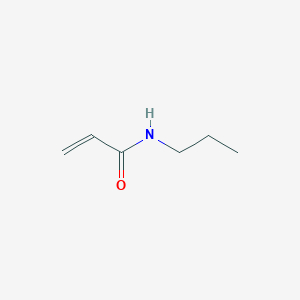

1-ethynyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-3-9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZVOXHGCKKOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34807-69-7 | |

| Record name | Benzene, 1-ethynyl-4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34807-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30227420 | |

| Record name | Benzene, 1-ethynyl-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyltoluene | |

CAS RN |

766-97-2 | |

| Record name | 4-Methylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, p-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-ethynyltoluene?

A1: 4-Ethynyltoluene has the molecular formula C9H8 and a molecular weight of 116.16 g/mol.

Q2: How can 4-ethynyltoluene be spectroscopically characterized?

A2: 4-Ethynyltoluene can be characterized using various spectroscopic methods, including: * Infrared (IR) spectroscopy: This technique can identify the characteristic stretching vibrations of the C≡C bond in the alkyne group and the C–H bonds in the aromatic and methyl groups. , * 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy: These techniques provide information about the number and types of hydrogen and carbon atoms present in the molecule, as well as their connectivity. , , ,

Q3: What types of reactions can 4-ethynyltoluene participate in as a substrate?

A3: 4-Ethynyltoluene is a versatile building block in organic synthesis, commonly employed in various reactions, including:

- Cycloaddition reactions: It can undergo [3+2] cycloaddition reactions with azides to form triazole rings, a reaction often catalyzed by copper or ruthenium complexes.

- Addition reactions: The alkyne group can undergo additions with various reagents, including halides, pseudo-halides, and thiols.

- Polymerization reactions: 4-Ethynyltoluene can be polymerized to form polyacetylenes, often using transition metal catalysts like rhodium complexes. ,

Q4: Can 4-ethynyltoluene be used in metal-catalyzed reactions?

A5: Yes, 4-ethynyltoluene frequently acts as a substrate in metal-catalyzed reactions: * Rhodium-catalyzed polymerization: It forms polyacetylenes with specific cis-transoid configurations at room temperature. * Gold-catalyzed hydrohydrazination: It reacts with hydrazides to form hydrazones, demonstrating potential in synthesizing bioactive compounds. * Rhodium-catalyzed sulfur addition: It reacts with sulfur to yield thiiranes, useful intermediates in organic synthesis. * [2 + 2 + 1] cyclotrimerization reactions: When combined with rhodium complexes, it participates in forming rhodonocenium complexes.

Q5: Are there computational studies on 4-ethynyltoluene's reactivity?

A6: Yes, DFT studies have been conducted to elucidate reaction mechanisms involving 4-ethynyltoluene. For example, in gold-catalyzed hydrohydrazination, DFT calculations revealed the favored reaction pathway and the role of intermolecular interactions.

Q6: What is the role of intermolecular interactions in the crystal structure of 4-ethynyltoluene?

A7: The crystal structure of 4-ethynyltoluene exhibits weak C–H⋯π(benzene) interactions, influencing its solid-state packing. Interestingly, related para-substituted ethynylbenzene derivatives exhibit varied intermolecular interactions, including C–H⋯O hydrogen bonds and C–H⋯S interactions, highlighting the potential for crystal engineering based on subtle structural modifications.

Q7: What are the potential applications of 4-ethynyltoluene-based materials?

A8: 4-Ethynyltoluene serves as a precursor to various materials:* Polyacetylenes: These polymers, synthesized using 4-ethynyltoluene, find applications in electronic and optical devices due to their conjugated structures. * Anti-reflective coatings: 4-Ethynyltoluene is used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to create highly conformal anti-reflective coatings on substrates with nanoscale features, crucial in microelectronics and optics. * Dithiafulvene oligomers: These oligomers, synthesized through cycloaddition polymerization with 4-ethynyltoluene, exhibit interesting optoelectronic properties due to their extended π-conjugation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。